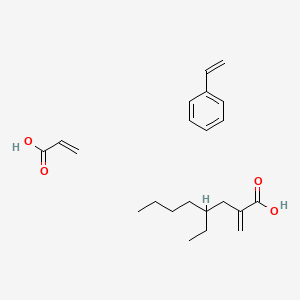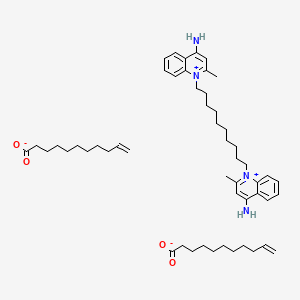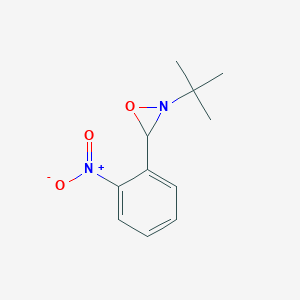
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxaziridines, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine typically involves the reaction of an imine with a peracid. A common method includes the use of m-chloroperbenzoic acid in methylene chloride at low temperatures (0–5°C). The reaction mixture is then washed with sodium sulfite and sodium carbonate solutions, followed by purification through flash column chromatography . Industrial production methods may vary, but they generally follow similar principles of imine formation and subsequent oxidation.
Analyse Des Réactions Chimiques
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates.
Amination: It can transfer nitrogen to nucleophiles.
Cycloaddition: It participates in [3+2] cycloaddition reactions with arynes to form dihydrobenzisoxazoles.
Common reagents used in these reactions include peracids for oxidation and various nucleophiles for amination. The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine has several applications in scientific research:
Biology: Its reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine involves its ability to transfer oxygen or nitrogen atoms to substrates. The strained three-membered ring and the relatively weak N-O bond contribute to its high reactivity. The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack and the type of reaction (oxidation or amination) that occurs .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine include:
2-Tert-butyl-3-(4-nitrophenyl)oxaziridine: Similar structure but with a different position of the nitro group.
N-phosphinoyl and N-sulfonyl oxaziridines:
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
23898-61-5 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-tert-butyl-3-(2-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-6-4-5-7-9(8)13(14)15/h4-7,10H,1-3H3 |
Clé InChI |
IJXKDYKHORUWHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


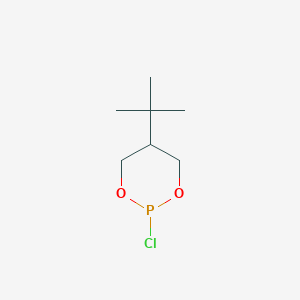
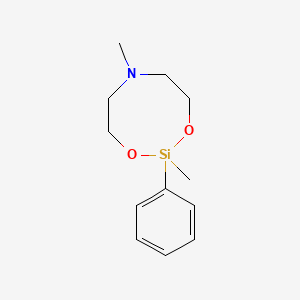
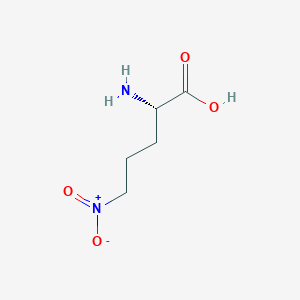
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

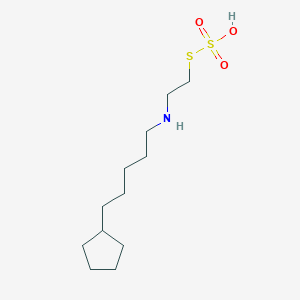
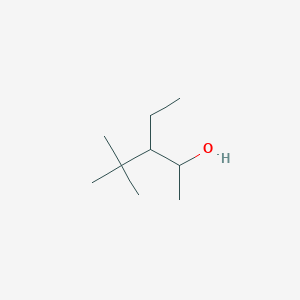
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)


